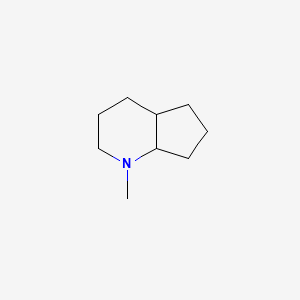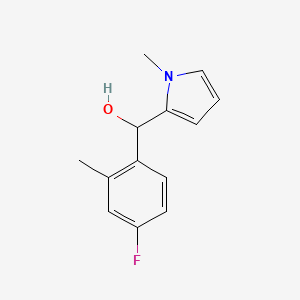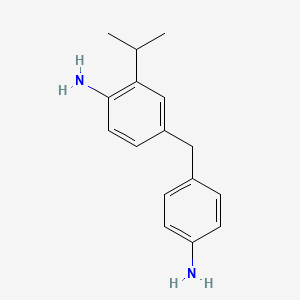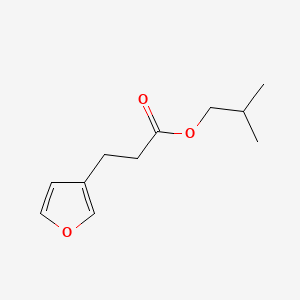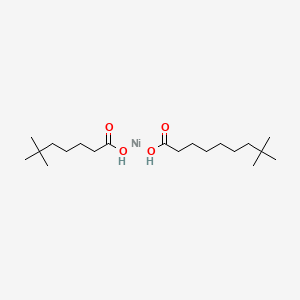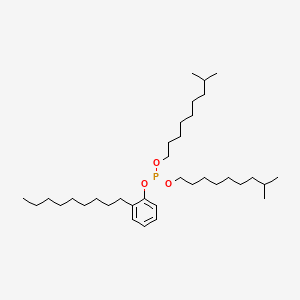
2H-Pyrrole, 3,4-dihydro-5-undecyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-ピロール, 3,4-ジヒドロ-5-ウンデシル-: は、ピロール環構造を持つ複素環式有機化合物です。この化合物は、ピロール環の5位にウンデシル基が存在することを特徴としています。ピロールは、芳香族性で知られており、多くの天然物や医薬品に見られます。
準備方法
合成経路と反応条件
2H-ピロール, 3,4-ジヒドロ-5-ウンデシルの合成は、さまざまな方法で達成できます。 一般的なアプローチの1つは、Paal-Knorr合成であり、1,4-ジカルボニル化合物が酸性条件下でアンモニアまたは1級アミンと反応してピロール環を形成します 。 2H-ピロール, 3,4-ジヒドロ-5-ウンデシル-の場合、出発物質には、ウンデシル置換基を持つ1,4-ジカルボニル化合物が含まれます。
工業生産方法
この化合物の工業生産には、大規模なPaal-Knorr合成または高収率と純度を保証する他の触媒的方法が含まれる場合があります。 水中の塩化鉄(III)などの触媒を使用すると、穏やかな条件下で反応を促進できます 。
化学反応の分析
反応の種類
2H-ピロール, 3,4-ジヒドロ-5-ウンデシル-は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、ピロール-2,5-ジオンを形成するために酸化することができます。
還元: 還元反応により、ジヒドロピロールに変換することができます。
置換: ピロール環の2位と5位で求電子置換反応が起こります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 臭素または塩素などの試薬をハロゲン化反応に使用できます。
主な生成物
酸化: ピロール-2,5-ジオン。
還元: ジヒドロピロール。
置換: ハロゲン化ピロール。
4. 科学研究への応用
2H-ピロール, 3,4-ジヒドロ-5-ウンデシル-は、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成における構成ブロックとして使用されます。
生物学: 抗菌性や抗癌性など、潜在的な生物活性について研究されています。
医学: 薬剤開発における潜在的な用途について調査されています。
産業: ポリマーやその他の材料の生産に使用されています。
科学的研究の応用
2H-Pyrrole, 3,4-dihydro-5-undecyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers and other materials.
作用機序
2H-ピロール, 3,4-ジヒドロ-5-ウンデシルの作用機序には、さまざまな分子標的との相互作用が含まれます。ピロール環は、タンパク質中の芳香族残基とπ-π相互作用に参加することができ、その機能に影響を与える可能性があります。さらに、ウンデシル基は、化合物の親油性を高め、脂質膜との相互作用を促進することができます。
6. 類似の化合物との比較
類似の化合物
独自性
2H-ピロール, 3,4-ジヒドロ-5-ウンデシル-は、その特定の置換パターンによりユニークであり、明確な化学的および物理的特性を与えます。 5位にウンデシル基が存在することは、他のピロール誘導体とは異なり、独自の生物活性と用途をもたらす可能性があります。
類似化合物との比較
Similar Compounds
Uniqueness
2H-Pyrrole, 3,4-dihydro-5-undecyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the undecyl group at the 5-position differentiates it from other pyrrole derivatives, potentially leading to unique biological activities and applications.
特性
CAS番号 |
113236-71-8 |
|---|---|
分子式 |
C15H29N |
分子量 |
223.40 g/mol |
IUPAC名 |
5-undecyl-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C15H29N/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14-16-15/h2-14H2,1H3 |
InChIキー |
CFVSWFHBBBIPAC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC1=NCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




